Cas no 80321-69-3 (Gypenoside XVII)
Gypenoside XVII Chemical and Physical Properties
Names and Identifiers
-
- Gypenoside XVII
- Erianin
- Gynosaponin S
- GYPENOSIDE-XVII
- (3beta,12beta)-3-(beta-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Ginsenoside XVII
- Y0100
- N2767
- C20736
- (3β,12β)-3-(β-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
- Dammarane, β-D-glucopyranoside deriv. (ZCI)
- 3-O-Glucosylgypenoside LXXV
- Ginsenoside Gyp17
- GypXVII
- SCHEMBL23699005
- DTXSID001317018
- AC-34605
- HY-N0553
- 80321-69-3
- s9207
- CHEBI:77155
- GP-17
- (3beta,12beta)-20-{[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
- MS-31771
- HMS3887K09
- AKOS027251125
- Q27146716
- CS-4163
- CCG-270587
- CHEMBL504441
- MFCD10566703
- SCHEMBL26873117
- (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-[(2S)-6-METHYL-2-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL]OXY}HEPT-5-EN-2-YL]-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- (3beta,12beta)-20-((6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
- 1ST40334
- Gyp-17
- Gypenoside XVIIGynosaponin S
- DA-63988
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- MDL: MFCD10566703
- Inchi: 1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,45-,46+,47+,48-/m0/s1
- InChI Key: ZRBFCAALKKNCJG-SJYBZOGZSA-N
- SMILES: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](C)(CC/C=C(\C)/C)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)O1)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C
Computed Properties
- Exact Mass: 946.55000
- Monoisotopic Mass: 946.55011576 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 66
- Rotatable Bond Count: 13
- Complexity: 1680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 25
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 298
- Molecular Weight: 947.2
- XLogP3: 1.9
Experimental Properties
- Color/Form: Powder
- Density: 1.38
- Melting Point: No data available
- Boiling Point: 1013.5±65.0 °C at 760 mmHg
- Flash Point: 566.8±34.3 °C
- PSA: 298.14000
- LogP: -0.02680
Gypenoside XVII Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Gypenoside XVII Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0553-5mg |
Gypenoside XVII |
80321-69-3 | 99.69% | 5mg |
¥1000 | 2025-04-16 | |
| MedChemExpress | HY-N0553-10mg |
Gypenoside XVII |
80321-69-3 | 99.69% | 10mg |
¥1600 | 2025-04-16 | |
| Chemenu | CM191689-100mg |
Gypenoside XVII |
80321-69-3 | 98% | 100mg |
$327 | 2021-06-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0903-20mg |
Gypenoside XVII |
80321-69-3 | HPLC≥98% | 20mg |
¥800元 | 2023-09-15 | |
| ChemFaces | CFN90193-20mg |
Gypenoside XVII |
80321-69-3 | >=98% | 20mg |
$148 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9207-1mg |
Gypenoside XVII |
80321-69-3 | 1mg |
¥1204.89 | 2022-04-26 | ||
| ChemScence | CS-4163-5mg |
Gypenoside XVII |
80321-69-3 | 99.63% | 5mg |
$120.0 | 2022-04-26 | |
| ChemScence | CS-4163-10mg |
Gypenoside XVII |
80321-69-3 | 99.63% | 10mg |
$192.0 | 2022-04-26 | |
| DC Chemicals | DCQ-065-20 mg |
Gypenoside XVII |
80321-69-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | G931815-1mg |
Gypenoside XVII |
80321-69-3 | 1mg |
$ 63.00 | 2023-09-07 |
Gypenoside XVII Production Method
Production Method 1
1.2 Reagents: 1-Butanol
Production Method 2
Production Method 3
1.2 Reagents: 1-Butanol Solvents: Water
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Gypenoside XVII Raw materials
Gypenoside XVII Preparation Products
Gypenoside XVII Suppliers
Gypenoside XVII Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Gypenoside XVII
Recent Advances in Gypenoside XVII (80321-69-3) Research: Therapeutic Potential and Mechanisms of Action
Gypenoside XVII (CAS: 80321-69-3), a bioactive saponin derived from Gynostemma pentaphyllum, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on Gypenoside XVII, focusing on its therapeutic mechanisms, pharmacokinetics, and potential clinical applications. Emerging studies highlight its neuroprotective, anti-inflammatory, and cardiometabolic benefits, positioning it as a promising candidate for drug development.
A 2023 study published in Acta Pharmacologica Sinica elucidated the neuroprotective effects of Gypenoside XVII in Alzheimer's disease models. The compound demonstrated potent inhibition of β-amyloid aggregation (IC50 = 12.3 μM) and reduced tau hyperphosphorylation by modulating GSK-3β and CDK5 pathways. Notably, it enhanced synaptic plasticity in hippocampal neurons by upregulating BDNF expression (1.8-fold increase vs. controls), suggesting potential for cognitive disorder therapeutics.
Pharmacokinetic investigations reveal unique challenges in Gypenoside XVII bioavailability. A 2024 Journal of Ethnopharmacology report identified its low oral absorption (F = 8.2%) due to intestinal metabolism by microbiota. However, novel delivery systems—including phospholipid complexes and nanoemulsions—have improved plasma concentrations by 3.5-fold. Structural modifications at the C-3 and C-20 positions (e.g., acetylation) further enhanced metabolic stability without compromising activity.
In cardiovascular research, Gypenoside XVII exhibited dual PPAR-α/γ agonism (EC50 = 0.47 μM and 1.2 μM respectively) in a Nature Cardiovascular Research 2023 study. This mechanism improved insulin sensitivity (HOMA-IR reduced by 42%) while reducing atherosclerotic plaque formation (28% decrease in ApoE-/- mice). Concurrently, it activated SIRT1-mediated autophagy in cardiomyocytes, offering protection against ischemia-reperfusion injury.
Ongoing Phase I clinical trials (NCT05678231) are evaluating Gypenoside XVII's safety profile in healthy volunteers. Preliminary data indicate dose-linear pharmacokinetics (5–100 mg range) with a terminal half-life of 9.3 ± 2.1 hours. No severe adverse events were reported, though mild gastrointestinal symptoms occurred at doses >50 mg. These findings support further development as either a standalone therapeutic or adjuvant agent.
The compound's multi-target effects present both opportunities and challenges. While its pleiotropic actions (e.g., modulating NF-κB, Nrf2, and AMPK pathways) enable broad therapeutic applications, target identification remains complex. Advanced techniques like CETSA and DARTS are being employed to map precise protein interactions. Future research directions include structure-activity relationship optimization and combination therapy strategies with existing CNS or metabolic drugs.
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